molecular formula C7H13Br B130210 7-Bromo-1-heptene CAS No. 4117-09-3

7-Bromo-1-heptene

Cat. No.: B130210
CAS No.: 4117-09-3
M. Wt: 177.08 g/mol
InChI Key: GNYDYUQVALBGGZ-UHFFFAOYSA-N
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Description

7-Bromo-1-heptene is a linear halogenated alkene with the molecular formula C₇H₁₃Br. It is a colorless to pale yellow liquid that is slightly soluble in water. This compound is primarily used in synthetic chemistry as an alkylating agent and as a reagent in various organic synthesis processes .

Biochemical Analysis

Biochemical Properties

7-Bromo-1-heptene plays a significant role in biochemical reactions due to its reactivity as an alkylating agent. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of carbon-carbon bonds. For instance, it is used in the synthesis of boc-L-2-amino-8-nonenoic acid and other complex organic molecules . The nature of these interactions typically involves the formation of covalent bonds with nucleophilic sites on biomolecules, leading to the modification of their structure and function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the activity of enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and the overall metabolic flux . Additionally, its interaction with cellular proteins can affect gene expression by modifying transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit enzymes by forming covalent bonds with their active sites, thereby preventing substrate binding and catalysis . Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic activity. Changes in gene expression can also occur due to the interaction of this compound with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in metabolic pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Toxic or adverse effects can occur at high doses, including cellular toxicity and disruption of normal cellular processes.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites . For example, its interaction with enzymes involved in fatty acid metabolism can influence the synthesis and degradation of fatty acids, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . For instance, this compound may be transported into cells via membrane transporters and subsequently distributed to various organelles, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may accumulate in the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules to modulate cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Bromo-1-heptene can be synthesized through the bromination of 1-heptene. The reaction typically involves the addition of bromine (Br₂) to 1-heptene in the presence of a solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). The reaction is carried out at room temperature, and the product is purified through distillation .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then separated and purified using distillation and other separation techniques .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂R).

    Addition Reactions: The compound can participate in addition reactions with various reagents, such as hydrogen halides (HX) or halogens (X₂), to form dihaloalkanes.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form heptadienes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Addition Reactions: Hydrogen bromide (HBr) or bromine (Br₂) in an inert solvent.

    Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol (tBuOH).

Major Products:

    Substitution: 7-Hydroxy-1-heptene, 7-Cyano-1-heptene.

    Addition: 1,2-Dibromoheptane.

    Elimination: 1,6-Heptadiene

Scientific Research Applications

7-Bromo-1-heptene is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the synthesis of biologically active compounds, such as macrolides with antileukemic activity.

    Medicine: Utilized in the development of potential therapeutic agents targeting various diseases.

    Industry: Applied in the production of specialty chemicals and materials

Comparison with Similar Compounds

  • 6-Bromo-1-hexene
  • 8-Bromo-1-octene
  • 4-Bromo-1-butene
  • 5-Bromo-1-pentene
  • 10-Bromo-1-decene

Comparison: 7-Bromo-1-heptene is unique due to its specific chain length and the position of the bromine atom. Compared to shorter or longer chain analogs, it offers distinct reactivity and selectivity in organic synthesis. For example, 6-Bromo-1-hexene and 8-Bromo-1-octene have different physical properties and reactivity profiles, making them suitable for different applications .

Properties

IUPAC Name

7-bromohept-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13Br/c1-2-3-4-5-6-7-8/h2H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYDYUQVALBGGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50335314
Record name 7-Bromo-1-heptene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50335314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4117-09-3
Record name 7-Bromo-1-heptene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50335314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Bromo-1-heptene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 7-bromo-1-heptene used to modify the properties of cellulose ethers?

A1: this compound serves as a linker molecule in a two-step process to introduce new functional groups to cellulose ethers []. First, it reacts with ethyl cellulose, a commercially available cellulose ether, through its bromine atom. This reaction attaches a hept-6-enyl substituent onto the ethyl cellulose backbone. The terminal double bond of this substituent then acts as a "handle" in a subsequent olefin cross-metathesis reaction. This reaction allows for the incorporation of various electron-poor olefin substrates, such as acrylic acid and acrylate esters, onto the cellulose ether structure. This methodology allows for a controlled and versatile way to modify the properties of cellulose ethers for different applications.

Q2: What is the advantage of using this compound compared to other similar compounds in this specific research?

A2: The research paper compares the efficiency of different chain lengths for the ω-unsaturated alkyl handles []. They found that while allyl substituents showed low conversion, likely due to steric hindrance, both pent-4-enyl and hept-6-enyl substituents (derived from 5-bromo-1-pentene and this compound, respectively) resulted in good conversion rates for the olefin cross-metathesis reaction. Interestingly, longer handles like undec-10-enyl, while achieving high conversions, resulted in significantly slower reaction times. Therefore, this compound provided a good balance between reactivity and reaction kinetics for this specific application.

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